5-Chloro-2-hydroxynicotinic acid

Overview

Description

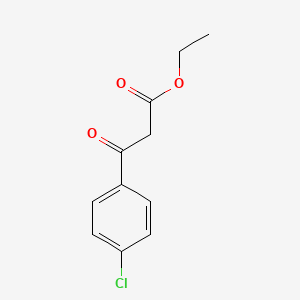

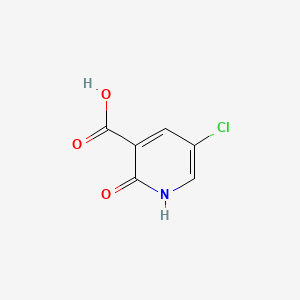

5-Chloro-2-hydroxynicotinic acid: is an organic compound belonging to the family of heterocyclic aromatic acids. It is characterized by the presence of a chlorine atom at the 5-position and a hydroxyl group at the 2-position on the nicotinic acid ring.

Mechanism of Action

Target of Action

It’s structurally similar to niacin, which is known to interact with various targets in the body .

Mode of Action

Niacin, a structurally similar compound, can decrease lipids and apolipoprotein b (apo b)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo b, or by modulating lipolysis in adipose tissue .

Biochemical Pathways

Compounds like niacin are involved in various metabolic pathways, including the catabolism of triacylglycerols and carbohydrates .

Result of Action

Similar compounds like niacin have been shown to have effects on lipid metabolism and can reduce the risk of myocardial infarctions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Chloro-2-hydroxynicotinic acid. For instance, it should be stored in an inert atmosphere at room temperature for optimal stability . Additionally, it should be avoided to release into the environment .

Biochemical Analysis

Biochemical Properties

5-Chloro-2-hydroxynicotinic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with nicotinic acid hydroxylase, an enzyme that catalyzes the hydroxylation of nicotinic acid to form 6-hydroxynicotinic acid . This interaction is crucial for the metabolic pathways involving nicotinic acid degradation. Additionally, this compound may interact with other enzymes involved in redox reactions, given its structural similarity to nicotinic acid.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of nicotinic acid receptors, which play a role in lipid metabolism and inflammatory responses . By binding to these receptors, this compound can alter gene expression patterns and metabolic flux, leading to changes in cellular behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor or activator of certain enzymes, depending on the context of the reaction. For example, its interaction with nicotinic acid hydroxylase involves the formation of a stable enzyme-substrate complex, which facilitates the hydroxylation process . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmospheric conditions at room temperature

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate lipid metabolism and reduce inflammation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to nicotinic acid metabolism. It interacts with enzymes such as nicotinic acid hydroxylase, which catalyzes the conversion of nicotinic acid to 6-hydroxynicotinic acid . This pathway is essential for the degradation of nicotinic acid and the production of metabolites like propionate and acetate . The compound’s role in these pathways underscores its significance in metabolic regulation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues . Understanding the transport mechanisms is crucial for optimizing the delivery and efficacy of this compound in therapeutic contexts.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which influence its activity and function. The compound is directed to particular cellular compartments through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects precisely where needed, enhancing its biochemical efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Chloro-2-hydroxynicotinic acid typically involves the halogenation of 2-hydroxynicotinic acid. One common method is the use of alkali-metal hypohalites in a strongly alkaline solution (pH 12 and above). This process ensures the selective chlorination at the 5-position without replacing the carboxy group with a halogen . Another method involves the reaction of 5-amino-2-hydroxynicotinic acid with hydrochloric acid and sodium nitrate .

Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation processes using sodium hypochlorite or other hypohalites under controlled pH conditions to ensure high yield and purity. The product is then isolated and purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-Chloro-2-hydroxynicotinic acid can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The hydroxyl group at the 2-position can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

- **Nucleophilic

Properties

IUPAC Name |

5-chloro-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-3-1-4(6(10)11)5(9)8-2-3/h1-2H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHXNMLFJZTSAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191483 | |

| Record name | 5-Chloro-2-hydroxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38076-80-1 | |

| Record name | 5-Chloro-2-hydroxynicotinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038076801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-hydroxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-hydroxy-nicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can microorganisms utilize 5-chloro-2-hydroxynicotinic acid as a source of energy and carbon?

A: Yes, certain bacteria, specifically a species of Mycobacterium, have been shown to utilize this compound as their sole source of carbon and energy. [] This suggests the existence of a metabolic pathway within these bacteria capable of breaking down this compound.

Q2: What is the initial step in the microbial degradation of this compound?

A: Research indicates that the initial metabolic product in the degradation pathway of this compound is 5-chloro-2,6-dihydroxynicotinic acid. [] This suggests that the initial step likely involves a hydroxylation reaction at the 6th position of the pyridine ring.

Q3: Does the presence of similar compounds influence the degradation of this compound?

A: Studies have shown that the presence of 2-hydroxynicotinic acid, a structurally similar compound, can induce the enzymes responsible for degrading this compound. [] This suggests a potential regulatory mechanism within these bacteria to adapt to the presence of such compounds in their environment.

Q4: Are there microorganisms that can degrade this compound but are unable to utilize it as a sole energy and carbon source?

A: Yes, a species of Pseudomonas has been identified that can degrade 3-chloroquinoline-8-carboxylic acid into this compound but cannot further metabolize this compound. [] This suggests that while this bacterium possesses enzymes capable of producing this compound, it lacks the complete metabolic pathway for its complete degradation and utilization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3S,6R)-2-oxo-6-(1,2,3,4-tetrahydroxybutyl)morpholin-3-yl]propanamide](/img/structure/B1208263.png)